(4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
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Description
The compound “(4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzylpiperidin-1-yl, methoxyphenyl, and imidazo[2,1-b]thiazol-2-yl groups . The methoxyphenyl group might undergo reactions typical of aromatic ethers, while the imidazo[2,1-b]thiazol-2-yl group might participate in reactions typical of heterocycles .Scientific Research Applications
NMDA Receptor Antagonism
The compound (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, derived from (4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone, was identified as a potent antagonist of the NMDA receptor. It particularly targets the NR2B subunit of the receptor. This discovery led to the development of several derivatives with low nanomolar activity in binding and functional assays. The application of these derivatives in a formalin-induced hyperalgesia model in mice showed significant activity, comparable to besonprodil, after oral administration. A CoMSIA model based on the binding data of indole- and benzimidazole-2-carboxamides was developed to further this research (Borza et al., 2007).
Antibacterial Screening
New series of compounds involving (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone and other related molecules have been synthesized and characterized. These compounds were screened for antibacterial activities, revealing their potential application in addressing bacterial infections (Landage et al., 2019).
Structural and Docking Studies
The synthesis and characterization of novel compounds such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives have been conducted. These studies involved structural optimization, vibrational spectra interpretation, and analysis of structural changes due to the substitution of electron withdrawing groups. Docking studies have been carried out to understand the antibacterial activity of these compounds, highlighting their potential application in drug discovery (Shahana & Yardily, 2020).
Computational and Spectroscopic Analysis
Compounds like (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone have been synthesized, characterized, and analyzed using density functional theory (DFT) methods. Their potential as nonlinear optical (NLO) materials due to high μβ0 values was explored. The calculation of thermodynamic parameters like entropy and enthalpy with increasing temperature due to the enhancement of vibrational intensities has been documented (Rajaraman et al., 2015).
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S/c1-18-24(25(30)28-14-12-20(13-15-28)16-19-6-4-3-5-7-19)32-26-27-23(17-29(18)26)21-8-10-22(31-2)11-9-21/h3-11,17,20H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDFIYFWQOUAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone |
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